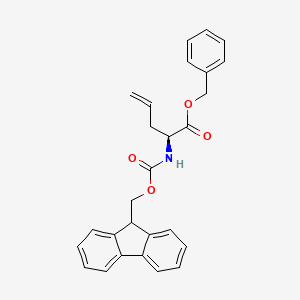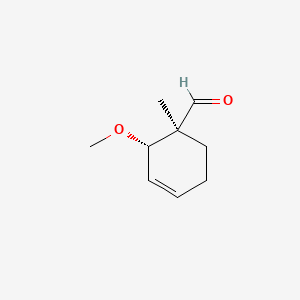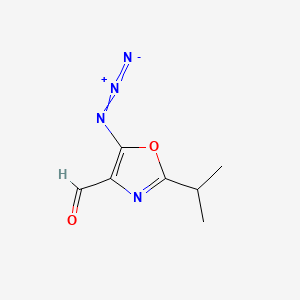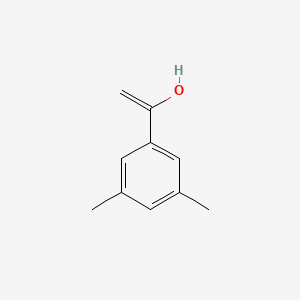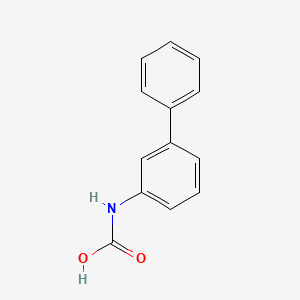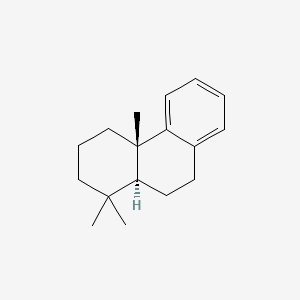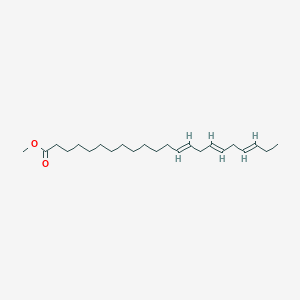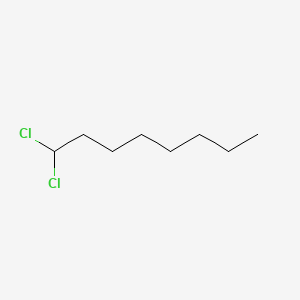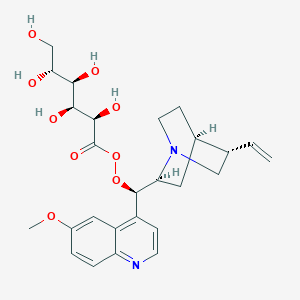
Hydroxyquinidine gluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyquinidine gluconate is a derivative of quinidine, an alkaloid found in the bark of the Cinchona tree. It is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it effective in managing abnormal heart rhythms.
准备方法
Synthetic Routes and Reaction Conditions: Hydroxyquinidine gluconate can be synthesized through the hydroxylation of quinidine. The process involves the following steps:
Hydroxylation: Quinidine is subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Gluconate Formation: The hydroxyquinidine is then reacted with gluconic acid to form this compound. This reaction typically occurs in an aqueous medium under controlled pH conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation of quinidine followed by gluconate formation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted quinidine derivatives with various functional groups replacing the hydroxyl group.
科学研究应用
Hydroxyquinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs.
作用机制
Hydroxyquinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. The compound targets voltage-gated ion channels, modulating their activity and preventing abnormal electrical impulses in the heart.
相似化合物的比较
Quinidine: The parent compound, used for similar antiarrhythmic purposes.
Hydroquinidine: Another derivative with similar electrophysiological properties.
Quinine: A related alkaloid with antimalarial properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which enhances its solubility and bioavailability compared to quinidine. This modification also provides distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
属性
分子式 |
C26H34N2O9 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
InChI 键 |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
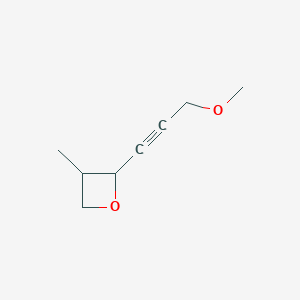
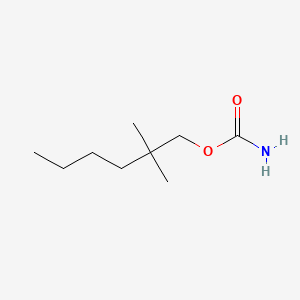
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

